Swietemahalactone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

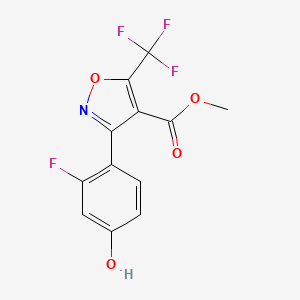

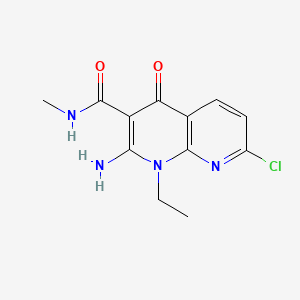

Swietemahalactone is a natural compound isolated from the leaves and branches of Swietenia mahagoni . It is a novel rearranged phragmalin-type limonoid .

Synthesis Analysis

This compound was isolated from Swietenia mahagoni . The extraction and isolation process involved the use of solvents such as Methanol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Molecular Structure Analysis

The structure of this compound was established on the basis of extensive spectroscopic and X-ray crystallographic methods . The molecular weight is 514.52 g/mol .Chemical Reactions Analysis

The key biogenetic pathway of this compound is the semipinacol rearrangement . More details about the chemical reactions involving this compound could not be found in the available resources.Physical And Chemical Properties Analysis

This compound is a physical compound with a molecular weight of 514.52 g/mol . More specific physical and chemical properties could not be found in the available resources.Scientific Research Applications

- Antibacterial Effect : Swietemahalactone has been identified as a novel rearranged phragmalin-type limonoid with notable antibacterial activity. This was established through extensive spectroscopic methods and X-ray crystallographic analysis. The compound exhibited antibacterial effects using the agar diffusion method, highlighting its potential as an antibacterial agent (Jie-Qing Liu et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

Swietemahalactone is a novel rearranged phragmalin-type limonoid . It has been found to exhibit antibacterial activity , suggesting that its primary targets are bacterial cells.

Mode of Action

It is known to exhibit antibacterial activity

Biochemical Pathways

The key biogenetic pathway of this compound is the semipinacol rearrangement . This suggests that this compound may interfere with or alter certain biochemical pathways in bacteria, leading to its antibacterial effects.

Pharmacokinetics

These properties are crucial in determining the bioavailability of a drug, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .

Result of Action

This compound has been found to exhibit antibacterial activity . This suggests that the molecular and cellular effects of this compound’s action involve the inhibition of bacterial growth or survival.

Action Environment

Environmental factors can include a variety of physical, social, economic, cultural, technological, and policy-related aspects of the environment . These factors can influence the effectiveness of a drug in various ways, such as by affecting its stability, absorption, distribution, metabolism, and excretion.

properties

IUPAC Name |

methyl 2-[15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O10/c1-22-7-5-13-24(3)17(16(29)19(30)34-4)23(2)11-25(24,32)20-26(13,37-21(31)27(20,23)33)14(22)9-15(28)36-18(22)12-6-8-35-10-12/h6,8-10,13,16-18,20,29,32-33H,5,7,11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKXOKUGOZKYPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4(C(C5(CC4(C6C3(C1=CC(=O)OC2C7=COC=C7)OC(=O)C65O)O)C)C(C(=O)OC)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is unique about the structure of Swietemahalactone?

A2: this compound is characterized as a rearranged phragmalin-type limonoid. [] This means its structure deviates from the typical phragmalin skeleton, likely due to a semipinacol rearrangement during its biosynthesis. This unique structural feature could be responsible for its observed antibacterial activity and warrants further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.